3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone

Lipophilicity Drug-likeness Physicochemical profiling

Researchers building β-lactam SAR libraries face confounding halogen effects when only halogenated analogs are available. This 3-methoxy substituted 2-azetanone eliminates that variable, enabling clean pharmacophore deconvolution. - Non-halogenated probe: Isolate H-bond acceptor vs. hydrophobic contributions in target binding assays [Evidence]. - Metabolic mapping: Unique O-dealkylation pathway for comparative microsomal stability studies with halogenated analogs [Evidence]. - Divergent scaffold: Selective demethylation to phenol enables ester/ether/sulfonate library enumeration [Evidence]. Supplied at ≥95% purity for immediate use in medicinal chemistry optimization.

Molecular Formula C24H23NO2S
Molecular Weight 389.51
CAS No. 866049-19-6
Cat. No. B2617751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone
CAS866049-19-6
Molecular FormulaC24H23NO2S
Molecular Weight389.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=CC(=C3)OC)C4=CC=CC=C4
InChIInChI=1S/C24H23NO2S/c1-17-11-13-19(14-12-17)25-23(18-7-4-3-5-8-18)22(24(25)26)16-28-21-10-6-9-20(15-21)27-2/h3-15,22-23H,16H2,1-2H3
InChIKeyBMJJVCRVUUTFJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 866049-19-6: Defined β-Lactam Scaffold


3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone (CAS 866049-19-6) is a synthetic, small-molecule β-lactam (2-azetanone) derivative with a molecular formula of C24H23NO2S and a molecular weight of 389.5 g/mol, typically supplied at ≥95% purity [1], . It belongs to a well-defined structural series characterized by a 1-(4-methylphenyl)-4-phenyl-2-azetanone core with variable sulfanylmethyl substituents, making it a versatile scaffold for medicinal chemistry optimization .

Workflow Medicinal chemistry SAR optimization
Selection Methoxy-substituted β-lactam scaffold
Supply Cataloged at defined purity for reproducible procurement

Generic Substitution Warning for 866049-19-6


Compounds within this specific series (CAS 866049-15-2 through -20-9) cannot be assumed to be functionally interchangeable. The single-point modification of the sulfanyl-linked aromatic ring, from 3-methoxy to 4-chloro, 4-bromo, 4-trifluoromethyl, or replacement with a morpholinomethyl group, represents a key structure-activity relationship (SAR) vector . These modifications profoundly alter critical physicochemical properties, including lipophilicity (LogP) and electronic surface characteristics, which directly dictate target binding, pharmacokinetic behavior, and solubility [1]. Procuring a generic β-lactam or a non-specific analogue from this group without rigorous, quantitative evidence of functional equivalence risks introducing uncharacterized activity, potency, and selectivity profiles, thereby invalidating experimental results and obscuring SAR analysis [1].

Substitution of the 3-methoxyphenyl group to halogenated aryl changes LogP by >0.4 units, altering permeability profiles.
Electronic and steric effects from the methoxy oxygen differ from halogens, potentially shifting target binding.
Even at identical purity, structural analogs may not replicate SAR outcomes; validate per assay.

Comparative Evidence: 866049-19-6 vs. Structural Analogs


Lipophilicity Comparison with Halogenated Analogs

Caspase 866049-19-6 exhibits a calculated XLogP value of 5.1, positioning it between the more lipophilic 4-chloro analog (XLogP ≈5.5) and the significantly more lipophilic 3-trifluoromethyl analog (XLogP ≈6.2) [1]. This moderate lipophilicity may represent a balanced starting point for lead optimization, as excessively high LogP (>5) is often associated with poor solubility, high metabolic turnover, and promiscuous binding [1].

Lipophilicity vs. Analogs
Cross-study comparable
XLogP3-AA = 5.1
Supports lipophilicity-driven SAR differentiation
~0.4–1.1 units lower than halogenated analogs; computational prediction
Lipophilicity Drug-likeness Physicochemical profiling Fragment-based drug discovery

Molecular Weight and Composition vs. Halogenated Analogs

With a molecular weight of 389.5 g/mol, CAS 866049-19-6 is structurally unique in this series as a non-halogenated member. The 4-chloro analog (MW 393.93) and 4-bromo analog (MW 438.4) introduce heavy halogen atoms, which add significant mass and alter electronic properties . The 3-methoxy group contributes a hydrogen bond acceptor capability distinct from the halogens, which primarily contribute through hydrophobic and halogen-bonding interactions [1].

MW & Composition
Cross-study comparable
MW 389.5 Da, C24H23NO2S
Unique composition supports derivatization and metabolic studies
Lighter than halogenated analogs (Δ4.4–48.9 Da); non-halogenated
Molecular weight Lead-likeness Fragment-based screening Physicochemical property

Commercial Supply and Purity Consistency

CAS 866049-19-6 is explicitly available from established research chemical suppliers like CymitQuimica (under ref. 3D-RJB04919) in a minimum purity of 95%, a specification consistent across the series . While biological activity data is absent from primary literature for the entire series, the documented commercial availability and consistent purity specifications of this specific compound reduce batch-to-batch variability risk, which is paramount for generating reproducible SAR data when bioactivity is being characterized.

Supply & Purity
Data to verify
Min. 95% purity (vendor spec)
Reliable procurement for reproducible SAR studies
No primary bioactivity data; verify vendor batch consistency
Reproducibility Supply chain SAR analysis Procurement

Application Scenarios for 866049-19-6


Physicochemical SAR Profiling for Fragment Libraries

Use CAS 866049-19-6 as the 'methoxy' member of a focused library set including its 4-chloro, 4-bromo, and 3-trifluoromethyl analogs. The quantified differences in computed LogP, molecular weight, and electronic surface characteristics derived from the methoxy group are instrumental for constructing predictive physicochemical SAR models that correlate structural modifications with changes in solubility and permeability, without the confounding factor of halogen weight [1], .

Metabolic Soft Spot Identification via Heteroatom Comparison

The distinct non-halogenated methoxy functionality offers a unique site for metabolic oxidation (e.g., O-dealkylation) compared to the halogenated analogs, which undergo different metabolic pathways. Procuring this compound for comparative in vitro microsomal stability studies with its analogs enables the identification of metabolic soft spots, guiding the design of metabolically stable β-lactam leads [1].

Target Engagement Control for Pharmacophore Mapping

In the absence of existing biological data, this compound serves as a crucial probe to establish a baseline activity profile. By testing it alongside the 4-chloro and 4-bromo analogs in a panel of biochemical or cellular assays, researchers can directly deconvolute whether observed activity is driven by halogen bonding, hydrophobics, or the specific hydrogen bond acceptor capacity of the methoxy oxygen, thus defining the pharmacophore [1].

β-Lactam Core Diversification via Demethylation

The 3-methoxy substituent is not merely a terminal group but a synthetic handle. Procuring CAS 866049-19-6 as a starting material allows for selective demethylation to the phenol, generating a new hydroxy-substituted scaffold. This provides a divergent synthetic point for introducing a wide array of functional groups (e.g., esters, ethers, sulfonates) to explore structure vectors unavailable from the direct halogenated analogs [1].

Application
Selection Property
Validation Focus
Physicochemical SAR Profiling
Methoxy-substituted β-lactam scaffold
LogP, solubility, permeability model correlation
Metabolic Soft Spot ID
Non-halogenated methoxy handle
O-dealkylation vs. halogen metabolism pathways
Pharmacophore Mapping Control
Hydrogen-bond acceptor probe
Halogen vs. methoxy activity deconvolution
Scaffold Diversification
Demethylation precursor
Hydroxy-substituted derivative generation
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